Product packaging for 5-azaspiro[2.5]octan-4-one(Cat. No.:CAS No. 1781608-28-3)

5-azaspiro[2.5]octan-4-one

Cat. No.: B6147079
CAS No.: 1781608-28-3
M. Wt: 125.17 g/mol
InChI Key: GSTXGJILPVWAEE-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems are characterized by two rings connected by a single, shared atom known as the spiro atom. tandfonline.com This unique structural arrangement confers a high degree of three-dimensionality, a desirable trait in molecules designed to interact with the intricate topographies of biological targets like proteins. tandfonline.combldpharm.com Unlike their often-planar aromatic counterparts, the rigid, multi-dimensional nature of spirocycles allows for the precise spatial projection of functional groups, which can lead to enhanced binding affinity and selectivity. tandfonline.com

The incorporation of spirocyclic motifs into drug candidates has been shown to improve crucial physicochemical properties. bldpharm.com These improvements can include enhanced water solubility, optimized lipophilicity (logP), and increased metabolic stability. bldpharm.comresearchgate.net A key descriptor in modern drug design is the fraction of sp3 hybridized carbons (Fsp3); a higher Fsp3 value, which is inherent to spirocycles, is often correlated with a greater likelihood of success in clinical development. bldpharm.com

Overview of Azaspiro[2.5]octane Core Structure and its Uniqueness

The azaspiro[2.5]octane core is a specific type of spirocycle that features a cyclopropane (B1198618) ring fused to a piperidine (B6355638) (a six-membered nitrogen-containing) ring at the spiro-carbon. The "aza" prefix indicates the presence of a nitrogen atom in the ring system. The numbers in the brackets, [2.5], denote the number of carbon atoms in each ring linked to the spiro atom, excluding the spiro atom itself. Thus, in an azaspiro[2.5]octane, the cyclopropane ring has two carbons other than the spiro atom, and the piperidine ring has five.

The uniqueness of the azaspiro[2.5]octane scaffold lies in its rigid yet three-dimensional framework. acs.org This rigidity reduces the number of possible conformations the molecule can adopt, which can be advantageous in locking the molecule into a biologically active shape. tandfonline.com The presence of the nitrogen atom also provides a handle for further chemical modification and can influence the compound's basicity and solubility.

Historical Context and Evolution of Research on Spirocycles with Nitrogen Heteroatoms

The exploration of spirocyclic molecules in medicinal chemistry is not a new endeavor, with some spirocyclic drugs having been known for over five decades. tandfonline.com Early examples of bioactive spirocycles were often structurally simpler and, in many cases, did not introduce new stereocenters. tandfonline.com

However, as synthetic methodologies have become more sophisticated, the focus has shifted towards the synthesis of more complex spirocycles containing heteroatoms like nitrogen, and with greater control over stereochemistry. tandfonline.comrsc.org The development of stereoselective synthetic routes has been a critical enabling factor in the evolution of this field, allowing chemists to create specific stereoisomers of aza-spirocycles and to probe their interactions with biological systems with greater precision. nih.gov This has led to the discovery of numerous bioactive aza-spirocyclic compounds that are now in various stages of preclinical and clinical development. rsc.org

Current Research Landscape and Emerging Trends for 5-Azaspiro[2.5]octan-4-one and Analogues

The current research landscape for this compound and its analogues is largely driven by their potential applications in drug discovery. A significant trend is the development of novel and efficient synthetic strategies to access these complex scaffolds. acs.org Of particular interest are methods that allow for the stereodivergent synthesis of azaspiro[2.y]alkanes, providing access to all possible stereoisomers for biological evaluation. acs.org

Recent studies have highlighted the utility of the azaspiro[2.5]octane scaffold in optimizing lead compounds. For instance, the replacement of a planar aromatic linker with an azaspiro[2.5]octane in a nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor led to improved binding potency and reduced off-target effects. acs.org Similarly, the incorporation of an azaspiro[2.5]octane was beneficial in the development of a histamine-3 receptor (H3R) antagonist, resulting in enhanced target selectivity and in vivo efficacy. acs.org While detailed research findings specifically for this compound are not extensively documented in publicly available literature, the broader class of azaspiro[2.5]octanes is a subject of active investigation.

Table 1: Properties of Selected Azaspiro[2.5]octane Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1781608-28-3 C₇H₁₁NO 125.17
6-Azaspiro[2.5]octane 22417173 C₇H₁₃N 111.18
4-Azaspiro[2.5]octane-5,7-dione 1105663-34-0 C₇H₉NO₂ 139.15
4-Azaspiro[2.5]octan-5-one 546114-04-9 C₇H₁₁NO 125.17

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-azaspiro[2.5]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-6-7(3-4-7)2-1-5-8-6/h1-5H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTXGJILPVWAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC2)C(=O)NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Azaspiro 2.5 Octan 4 One and Analogues

Strategies for Constructing the Spirocyclic Core

The construction of the spiro[2.5]octane framework is approached through methods that either form the rings simultaneously or sequentially. These strategies include various cyclization reactions and spiro-annulation approaches.

Cyclization reactions are a cornerstone in the synthesis of these frameworks, involving the formation of one of the rings through an intramolecular bond formation.

A prominent strategy involves the use of "activated" or donor-acceptor cyclopropanes. colab.ws These highly strained three-membered rings are substituted with both an electron-donating group and an electron-withdrawing group, which polarizes the C-C bonds and facilitates ring-opening under mild conditions. colab.ws The reaction of these cyclopropane (B1198618) derivatives with amines or amino esters can initiate a cascade or domino reaction, leading to the formation of heterocyclic systems. researchgate.net

A modern and highly selective approach utilizes enzymatic catalysis. Engineered carbene transferase enzymes can perform the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with high yields and excellent control over stereochemistry (diastereoselectivity and enantioselectivity). acs.org This biocatalytic method can be performed on a gram scale and obviates the need for chiral chromatography, which is often required in traditional chemical syntheses to separate stereoisomers. acs.org The resulting products often contain functional handles, such as esters, which are versatile for further synthetic modifications. acs.org

An important class of analogues are the spiro-diketopiperazines. These are typically synthesized from amino acid precursors. One advanced method involves a solid-phase synthesis where a resin-bound α,α-disubstituted α-amino ester serves as a key intermediate. nih.gov This intermediate can be coupled with an Fmoc-protected amino acid, followed by deprotection and an acid-assisted cyclization cleavage from the resin to yield the spiro-2,5-diketopiperazine. nih.gov This solid-phase approach is amenable to combinatorial chemistry, allowing for the creation of libraries of diverse spiro compounds by varying the amino acid and other building blocks. nih.gov

Another powerful technique is the use of multi-component reactions. A library-friendly approach has been developed using a three-component reaction between various amino acids, ketones, and isocyanides to generate novel spiro-2,6-dioxopiperazine scaffolds. researchgate.net This method demonstrates how varying the components can lead to a range of products with differing yields.

Table 1: Examples of Spiro-Dioxopiperazine Synthesis via Three-Component Reaction researchgate.net
Amino Acid ComponentKetone/Isocyanide ComponentProductIsolated Yield
--Spiro-2,6-dioxopiperazine 2656%
--Spiro-2,6-dioxopiperazine 2791%
--Spiro-2,6-dioxopiperazine 2858%
--Spiro-2,6-dioxopiperazine 2959%

Diketopiperazines derived from proline and its analogues are also of significant interest due to their rigid structures. beilstein-journals.org Mechanochemical methods, such as ball milling, have been developed for the solvent-free coupling of hindered proline derivatives to form dipeptides, which are then cyclized to the corresponding diketopiperazines with high stereoselectivity. beilstein-journals.org

Acid anhydrides can be employed as reagents in multi-step syntheses leading to spiro heterocycles. While not a direct cyclization agent for the final spiro ring, an anhydride (B1165640) like acetic anhydride can be used to prepare a necessary intermediate. For instance, in the synthesis of spiro-fused pyrazolidoylisoxazolines, an arylhydrazine can be treated with acetic anhydride to afford an N'-arylacetohydrazide in high yield. nih.gov This acetohydrazide is then subjected to further reactions, including cyclization and a subsequent 1,3-dipolar cycloaddition, to furnish the final spirocyclic product. nih.gov The initial acylation with the anhydride is a critical step in building the molecular complexity required for the eventual spiro-cyclization. The synthesis of the anhydride itself can be achieved by dehydrating two equivalents of a carboxylic acid, often under high heat or with a dehydrating agent. youtube.com

The final ring-closing step in the formation of many lactams, including the 5-azaspiro[2.5]octan-4-one framework, is an intramolecular nucleophilic attack. youtube.com In a typical synthetic sequence, a precursor molecule is assembled that contains both a nucleophile (e.g., an amine) and an electrophile (e.g., an ester or other activated carbonyl group) in the correct spatial orientation. youtube.com The cyclization to form the lactam ring occurs when the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This process is often irreversible and can be promoted by heat or by using a base to deprotonate the amine, thereby increasing its nucleophilicity. youtube.com The favorability of these intramolecular reactions over their intermolecular counterparts is a key principle in synthetic design, as the reacting groups are tethered together, increasing the effective molarity and the speed of the ring-forming reaction. youtube.com

Spiro-annulation involves the formation of a new ring fused at a single atom to a pre-existing ring. This strategy has been successfully applied to the synthesis of related frameworks like 2-azaspiro[3.4]octane. rsc.org The approaches can involve either the annulation of the four-membered azetidine (B1206935) ring onto a cyclopentane (B165970) precursor or the annulation of the cyclopentane ring onto an azetidine precursor. rsc.org These routes utilize readily available starting materials and employ conventional chemical transformations, often with minimal need for chromatographic purification. rsc.org This strategy provides a direct and facile route to the core spirocyclic system by building one ring system upon another.

Spiro-Annulation Approaches

Cyclopropanation of Unsaturated Exocyclic N-Heterocycles

A key strategy for constructing the azaspiro[2.5]octane skeleton is the cyclopropanation of an exocyclic double bond on a nitrogen-containing ring. This approach builds the spiro-fused cyclopropane ring directly onto a pre-existing heterocycle.

Recent advancements have focused on biocatalysis to achieve high stereoselectivity. A notable method employs a carbene transferase enzyme platform for the cyclopropanation of unsaturated exocyclic N-heterocycles. mdpi.com This enzymatic approach facilitates the synthesis of various azaspiro[2.y]alkanes with high yields and excellent control over both diastereoselectivity and enantioselectivity. mdpi.com For instance, a Ru-catalyzed cyclopropanation using a diazo reagent has been reported to produce an N-hydroxyphthalimide-substituted azaspiro[2.5]octane derivative. mdpi.com The biocatalytic process offers a significant advantage by potentially eliminating the need for costly and resource-intensive chiral chromatography to separate enantiomers. mdpi.com These enzymatic reactions are often performed in aqueous environments, highlighting their potential for greener, large-scale applications. mdpi.com

Cyclopropanation Method Catalyst/System Key Features Reported Outcome
Asymmetric CatalysisRuthenium (Ru)Uses a redox-active diazo reagent.Yields an N-hydroxyphthalimide-substituted azaspiro[2.5]octane. mdpi.com
BiocatalysisCarbene TransferaseStereodivergent, high yield, excellent enantioselectivity, aqueous medium.Synthesis of diverse azaspiro[2.y]alkanes, obviating chiral separation. mdpi.com
[2+2] Cycloadditions in Spiro-Alkane Synthesis

The [2+2] cycloaddition is a powerful reaction for forming four-membered rings. In the context of synthesizing spiro-lactams like this compound, the Staudinger ketene-imine cycloaddition is particularly relevant. wikipedia.org This reaction involves the formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam (a four-membered cyclic amide). wikipedia.orgorganic-chemistry.org

To create a spirocyclic system, one of the reactants must contain a pre-existing ring at the site of reaction. For example, the reaction of a ketene with a cyclic imine, or the reaction of an imine with a ketene generated from a cyclic precursor, can yield a spiro-β-lactam. researchgate.netugent.be This methodology is extensively used for the synthesis of spirooxindoles and other complex spiro-fused β-lactams. mdpi.comacs.org The reaction proceeds through a zwitterionic intermediate, and the final stereochemistry (cis vs. trans) can often be influenced by reaction conditions and the electronic properties of the substituents. organic-chemistry.org

Reactant Type Reaction Product Type Relevance
Ketenes and IminesStaudinger [2+2] Cycloadditionβ-LactamsCore reaction for forming the lactam ring. wikipedia.org
Cyclic Imines/KetenesStaudinger [2+2] CycloadditionSpiro-fused β-LactamsDirect route to spirocyclic lactam structures. researchgate.netugent.be
N-aryl-2-oxo-pyrrolidine-3-carboxylic acids and IsatiniminesOne-pot Staudinger CycloadditionDispirooxindole-β-LactamsDemonstrates the synthesis of complex spiro lactams from cyclic precursors. mdpi.comnih.gov

Multi-Component Condensation Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in efficiency, atom economy, and the rapid generation of molecular complexity. nih.gov This approach is well-suited for the synthesis of heterocyclic and spirocyclic scaffolds.

For the synthesis of azaspiro[2.5]octane analogues, a one-pot, multi-component strategy has been reported for 4-azaspiro[2.5]octane-5,7-dione. This reaction involves the condensation of cyclopropanecarboxamide, an aldehyde (such as phenylaldehyde), and an ester in the presence of a base like sodium hydroxide (B78521) in ethanol. mdpi.com Similarly, copper-catalyzed three- or four-component reactions have been developed to produce diverse spirotetrahydrocarbazoles, where both the diene and dienophile components are generated in situ. acs.org The Bucherer–Bergs reaction is another classic MCR that combines a ketone, cyanide, and ammonium (B1175870) carbonate to produce hydantoins, which can be spirocyclic if a cyclic ketone is used. nih.gov These examples showcase the power of MCRs to assemble the core azaspiro-octane framework from simple, readily available starting materials in a single step.

Reductive Hydrodehalogenation Pathways

Reductive hydrodehalogenation is a fundamental synthetic transformation that replaces a halogen atom with a hydrogen atom. This reaction is typically achieved using a reducing agent and a hydrogen source. organic-chemistry.org While not a direct ring-forming reaction, it is a crucial pathway for removing halogen atoms that may have been necessary to direct other reactions or were part of the starting materials.

In the context of spirocycle synthesis, a precursor containing one or more halogen atoms could be subjected to reductive dehalogenation to yield the final, unsubstituted target molecule. For example, a chlorinated aromatic or heterocyclic compound could undergo cyclization, followed by removal of the chlorine atom to improve the compound's properties. Common reagents for this transformation include sodium hydride in the presence of a catalyst like lanthanide chloride, or visible-light photoredox catalysis with a hydrogen atom donor. organic-chemistry.orgtandfonline.com This pathway is particularly valuable in late-stage functionalization, allowing for the strategic removal of directing groups or unwanted halogen substituents from a complex, pre-formed spirocyclic core. google.com The reaction can proceed via radical mechanisms, as demonstrated in the enzymatic reductive dehalogenation of certain substrates. nih.gov

Specific Synthetic Routes

Cyclopropane and Amino Ester Route

A direct and convergent approach to the this compound framework involves the cyclization of precursors containing a cyclopropane unit and an amino ester moiety. General strategies often involve constructing the spirocyclic core by reacting substituted cyclopropane derivatives with amines or amino esters. mdpi.com

One specific patented method for a related 4,7-diazaspiro[2.5]octane system exemplifies this route. The synthesis begins with a protected (1-(hydroxymethyl)cyclopropyl)carbamate derivative. This starting material is reacted with glycine (B1666218) methyl ester hydrochloride in the presence of potassium carbonate. libretexts.org The reaction proceeds via a substitution, where the glycine ester displaces a leaving group on the cyclopropylmethyl unit, followed by an intramolecular cyclization to form the piperidone ring, thus creating the spiro-junction.

Starting Material 1 Starting Material 2 Key Step Product Class
Protected (1-(hydroxymethyl)cyclopropyl)carbamateGlycine methyl ester hydrochlorideSubstitution followed by intramolecular cyclization4,7-Diazaspiro[2.5]octane derivative libretexts.org

Carbamate (B1207046) Derivative Route

Carbamates are versatile functional groups in organic synthesis, serving as both protecting groups and precursors for cyclization reactions. A synthetic route starting from a carbamate derivative provides a robust method for preparing azaspiro-octane systems.

A reported synthesis for a 4,7-diazaspiro[2.5]octane compound starts explicitly with 4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamate. libretexts.org This raw material undergoes a series of transformations including substitution, protection of the newly introduced nitrogen, deprotection, and reduction to yield the final spiro-diamine product. libretexts.org The initial step involves reacting the carbamate-containing cyclopropane unit with an amino ester, linking the two key fragments of the final molecule. This pathway highlights the utility of having a stable, protected cyclopropylamine (B47189) equivalent that can be elaborated into the desired spirocyclic system.

Key Precursor Reaction Sequence Significance
4-methoxybenzyl (1-(hydroxymethyl)cyclopropyl)carbamateSubstitution, N-protection, deprotection, reductionDemonstrates a multi-step synthesis of an azaspiro[2.5]octane analogue from a stable carbamate-protected starting material. libretexts.org

One-Pot Multi-Component Synthesis

One-pot multi-component reactions (MCRs) have become a powerful tool in organic synthesis, offering a streamlined approach to complex molecules from simple precursors in a single operation. nih.govresearchgate.net This strategy is particularly advantageous for creating diverse molecular libraries for drug discovery. academie-sciences.frmdpi.com The synthesis of spiro heterocycles, including structures analogous to this compound, has been effectively achieved using this approach.

A notable example is the catalyst-free, three-component reaction to produce 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov This reaction proceeds through the coupling of in situ generated dipoles from an isocyanide–acetylenic ester adduct with a 4-arylidene-isoxazol-5(4H)-one derivative. nih.gov The key components in this cascade include alkyl isocyanides, acetylenic esters, and the isoxazolone derivatives. nih.gov This methodology highlights the potential for constructing the azaspiro lactam core by carefully selecting three or more components that can assemble in a programmed cascade of reactions, thereby avoiding lengthy separation and purification of intermediates. Such MCRs are valued for their high efficiency, cost-effectiveness, and adherence to the principles of green chemistry. nih.gov

Epoxide Opening Strategies

Epoxide ring-opening reactions are fundamental transformations in organic synthesis due to the high reactivity of the strained three-membered ring. nih.govyoutube.com This strategy has been successfully applied to the synthesis of various azaspiro[x.y]alkanes, which are recognized for their ability to improve the pharmacokinetic and physicochemical properties of drug candidates. acs.org

The synthesis of azaspiro[2.5]octane frameworks can be achieved via the ring-opening of a strategically positioned epoxide. For instance, the preparation of 2-methoxy-6-methyl-2-phenyl-1-oxa-6-azaspiro[2.5]octane demonstrates the formation of an azaspiro[2.5]octane system involving an epoxyether intermediate. acs.org In a typical strategy relevant to this compound, a precursor containing a cyclopropane ring and a tethered nucleophile (such as an amine) could react with an epoxide. Alternatively, an intramolecular reaction could be designed where a molecule containing both an epoxide and an amino group cyclizes to form the desired spiro-lactam, often after subsequent oxidation. The regioselectivity of the epoxide opening is a critical factor, which can be controlled by the choice of nucleophile and reaction conditions (acidic or basic). youtube.com

Enzymatic approaches have also emerged, offering high stereoselectivity. A carbene transferase platform has been developed for the cyclopropanation of unsaturated exocyclic N-heterocycles, yielding azaspiro[2.y]alkanes with excellent enantioselectivity and diastereoselectivity. acs.org This biocatalytic method can provide access to specific stereoisomers of functionalized azaspiro[2.5]octanes, which serve as versatile intermediates for further synthetic diversification. acs.org

Radical Cascade Reactions for Functionalized Bicyclo[3.3.0]octane Derivatives (Relevance to spirocycles)

Radical cascade reactions enable the rapid construction of complex polycyclic and spirocyclic systems by forming multiple carbon-carbon bonds in a single, efficient process. nih.gov These reactions are often initiated by light or a radical initiator and proceed through a series of intramolecular and/or intermolecular steps. While research may focus on related structures like bicyclo[3.3.0]octanes, the underlying principles are highly relevant to spirocycle synthesis.

Strain-enabled radical spirocyclization cascades provide a powerful method for accessing functionalized spirocycles. nih.govrsc.org For example, the reaction of bicyclobutane (BCB) allyl amides with interelement compounds can be initiated by blue light irradiation under catalyst-free conditions to produce functionalized spirocyclobutyl lactams. nih.govrsc.org This process leverages the release of ring strain in bicyclobutane to drive the formation of the spirocyclic core. nih.govrsc.org

Another approach involves a radical [2+2+1] cycloaddition, where a radical generated from a diazonium salt undergoes a 5-exo cyclization followed by addition to an alkyne and a final ipso attack on the aromatic system to form spirocyclohexadienones. nih.gov Similarly, a metal-free, radical-mediated cascade spirocyclization of N-benzylacrylamides with polyhaloalkanes has been developed to synthesize polyhalo-substituted azaspirocyclohexadienones. acs.org These methodologies demonstrate the power of radical cascades to assemble multiple chemical bonds and a spiro ring in one operation, offering a potent strategy for the synthesis of complex analogues of this compound. acs.org

Optimization of Reaction Yields and Efficiency

Maximizing the yield and efficiency of synthetic routes is paramount for practical applications. This involves a systematic approach to optimizing reaction conditions, including the choice of catalyst, solvent, temperature, and reaction technology.

Catalyst Screening and Phase-Transfer Catalysis

Catalyst screening is a critical step in optimizing chemical reactions. For the synthesis of chiral spirocycles, asymmetric phase-transfer catalysis (PTC) has proven to be a highly effective method due to its mild reaction conditions and operational simplicity. acs.org This technique is particularly useful for reactions involving a water-soluble reagent and an organic substrate. ekb.eg

The enantioselective synthesis of spiro-3,2'-azetidine oxindoles, for instance, was achieved using a novel chiral cation phase-transfer catalyst containing a pentafluorosulfanyl (SF5) group. nih.govacs.org An initial screening of various quinine-derived ammonium salt catalysts revealed that electron-deficient N-benzyl derivatives provided the most promising levels of enantioselectivity. acs.org Further optimization led to the development of a highly effective catalyst for the intramolecular C-C bond formation. nih.govacs.org

The development of C2-symmetric chiral spirocyclic phase-transfer catalysts based on a rigid spirobiindane scaffold has also been reported. acs.orgnih.gov These catalysts have demonstrated high performance in the asymmetric alkylation of tert-butyl glycinate (B8599266) Schiff base, achieving high yields and excellent enantioselectivity with low catalyst loading. acs.orgnih.gov

Table 1: Catalyst Screening for Enantioselective Spirocyclization This table is based on data for the synthesis of spirocyclic azetidine oxindoles, illustrating the catalyst screening process.

EntryCatalystSolventBaseYield (%)Enantiomeric Ratio (er)
1Cat1 (4-CF₃ Benzyl Derivative)Toluene (B28343)50% aq. NaOH-23:77
2Cat2 (Pentafluorobenzyl)Toluene50% aq. NaOH7419:81
3Cat3 (Naphthylmethyl)Toluene50% aq. NaOH7033:67
4Cat7 (SF₅-containing)m-Xylene50% aq. K₂CO₃923:97

Data adapted from a study on the synthesis of spirocyclic azetidine oxindoles. acs.org

Solvent and Temperature Control in Cyclization

The choice of solvent and the control of temperature are fundamental parameters that can profoundly influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and yields. In the synthesis of spirocyclic compounds, these factors are crucial during the key cyclization step.

In the one-pot, three-component synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives, a systematic optimization of reaction conditions was performed. nih.gov Various solvents were tested, including dichloromethane (B109758) (DCM), acetonitrile (B52724) (CH₃CN), toluene, and ethanol, at different temperatures. The results indicated that toluene at 110 °C provided the highest yield for the desired spiro heterocycle. nih.gov This demonstrates that a non-polar, high-boiling solvent was optimal for the cascade reaction involving zwitterion generation and subsequent cyclization. nih.gov

Table 2: Optimization of Solvent and Temperature for Spiro Heterocycle Synthesis This table illustrates the effect of solvent and temperature on the yield of a multi-component reaction to form a spiro heterocycle.

EntrySolventTemperature (°C)Time (h)Yield (%)
1DCMReflux1245
2CH₃CNReflux1260
3Toluene801275
4Toluene110894
5EthanolReflux1255

Data adapted from a study on the synthesis of 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene. nih.gov

Continuous-Flow Microreaction Systems for Synthesis

Continuous-flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing. syrris.comrsc.org These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. syrris.com

The synthesis of complex spirocyclic molecules has been successfully translated to continuous-flow systems. For example, a flow approach was developed for the synthesis of chiral spiropenicillanates via [3+2] annulation and 1,3-dipolar cycloaddition reactions. researchgate.net This method resulted in excellent yields (up to 96%) and represents a more sustainable and scalable approach for producing these biologically relevant molecules. researchgate.net The efficiency of flow systems stems from the high surface-area-to-volume ratio in microreactors, which facilitates rapid heat and mass transfer. syrris.com

Furthermore, flow chemistry can enable reactions that are difficult to perform in batch, such as certain photochemical or electrochemical transformations. rsc.org The total synthesis of natural products like spirodienal A has been achieved using a multi-step flow process, demonstrating the capability of this technology to handle complex synthetic sequences. syrris.com The application of continuous-flow microreaction systems to the synthesis of this compound could lead to more efficient, safer, and readily scalable manufacturing processes. researchgate.netnih.gov

Protecting Group Strategies in this compound Synthesis

In the multistep synthesis of complex molecules such as this compound, protecting groups are an indispensable tool for achieving chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from participating in undesired side reactions during a chemical transformation elsewhere in the molecule. organic-chemistry.orglibretexts.org The success of a synthetic route often hinges on the strategic implementation of these groups, which must be easy to introduce and remove in high yields, and stable to the reaction conditions applied in intermediate steps. organic-chemistry.orgpressbooks.pub

For the synthesis of this compound and its analogues, the key functional group requiring protection is the nitrogen atom of the lactam ring. The nucleophilic nature of the N-H bond in the lactam precursor can interfere with various synthetic transformations, such as those involving strong bases or electrophilic reagents. Converting the amine to a less reactive functional group, such as a carbamate, allows other reactions to proceed selectively. organic-chemistry.org

The choice of the N-protecting group is critical and can significantly influence the outcome of synthetic steps, particularly in the formation of lactam rings. nih.govresearchgate.net Research into the synthesis of related β-lactam pseudopeptides has shown that the steric and electronic properties of the protecting group are essential for successful ring formation. nih.gov For instance, in certain cyclization reactions, the use of common protecting groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) resulted in the formation of undesired aziridine (B145994) and dehydropeptide byproducts, while other groups were necessary for the desired β-lactam ring closure. nih.gov

Common Protecting Groups in Azaspiro-Lactam Synthesis

The most prevalent protecting groups for the nitrogen atom in the synthesis of spiro-lactams and other azacyclic compounds are carbamates, primarily the Boc and Cbz groups. nih.govsci-hub.se

Tert-butyloxycarbonyl (Boc) Group: The Boc group is widely employed due to its stability under a broad range of nucleophilic and basic conditions, as well as during catalytic hydrogenation. total-synthesis.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. organic-chemistry.orgorgsyn.org A key advantage of the Boc group is its facile removal under acidic conditions, commonly with trifluoroacetic acid (TFA), which produces volatile byproducts (isobutene and carbon dioxide). sci-hub.setotal-synthesis.com This acid-lability makes it orthogonal to other protecting groups like Cbz, which are removed under different conditions. total-synthesis.com In syntheses of spiro-β-lactams, the Boc group has been effectively used and subsequently removed with TFA without affecting the product's stereochemistry. sci-hub.se

Benzyloxycarbonyl (Cbz or Z) Group: The Cbz group is another cornerstone of amine protection strategy, particularly in peptide chemistry. numberanalytics.comnih.gov It is generally stable to acidic and basic conditions but can be readily cleaved by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst), a non-acidic and mild method. organic-chemistry.org This provides a complementary deprotection strategy to the acid-labile Boc group. total-synthesis.com In the enzymatic synthesis of azaspiro[2.y]alkanes, the N-Cbz group was shown to be well-tolerated, leading to products in high yield and enantioselectivity. acs.org

Table 1: Common N-Protecting Groups in Azaspiro-Lactam Synthesis

Protecting GroupAbbreviationStructureTypical Deprotection Conditions
tert-ButyloxycarbonylBocBoc structureStrong acid (e.g., Trifluoroacetic Acid, HCl) sci-hub.setotal-synthesis.com
BenzyloxycarbonylCbz, ZCbz structureCatalytic Hydrogenolysis (H₂, Pd/C) numberanalytics.comorganic-chemistry.org

Mechanistic Investigations and Chemical Transformations of 5 Azaspiro 2.5 Octan 4 One Systems

Oxidation Reactions

The oxidation of lactams, including spirocyclic systems like 5-azaspiro[2.5]octan-4-one, can lead to a variety of functionalized products. The outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions.

Hydrogen peroxide (H₂O₂) and potassium permanganate (B83412) (KMnO₄) are powerful oxidizing agents capable of reacting with various functional groups. In the context of a lactam, oxidation can occur at the nitrogen atom, the α-carbon to the carbonyl group, or other susceptible sites within the molecule.

While specific studies on the oxidation of this compound with these reagents are not extensively documented in publicly available literature, general principles of lactam chemistry suggest potential reaction pathways. Hydrogen peroxide, often in the presence of a catalyst, can lead to the formation of N-oxides or hydroxylated products. Potassium permanganate, a stronger oxidant, can potentially cleave the lactam ring or oxidize adjacent carbon atoms.

Hydrogen Peroxide: Typically employed in aqueous solutions, its reactivity can be enhanced by the presence of acids or metal catalysts. The Baeyer-Villiger oxidation, for instance, utilizes peroxy acids (often formed in situ from hydrogen peroxide) to convert ketones to esters, a reaction that could potentially occur at the carbonyl group of the lactam, leading to ring expansion.

Potassium Permanganate: A versatile oxidizing agent that can react under acidic, neutral, or basic conditions. Its reaction with lactams could lead to complex mixtures of products due to its high reactivity, potentially involving oxidation of the cyclopropane (B1198618) ring or cleavage of the lactam.

The oxidation of spirocyclic lactams can yield a range of derivatives with potential applications in organic synthesis and medicinal chemistry. The formation of these derivatives is a key strategy for molecular diversification.

An example of oxidation in a related system is the aerobic oxidation of dienamides to form steroidal spiro-β-lactams. nih.govresearchgate.net This process involves the introduction of a hydroxyl group at the α-position to the lactam carbonyl, creating a highly functionalized product. researchgate.net While this is an intramolecular cyclization followed by oxidation, it highlights the potential for α-functionalization of the lactam ring in spirocyclic systems.

The table below summarizes potential oxidized derivatives that could be formed from the oxidation of a this compound system, based on general principles of lactam oxidation.

Oxidizing AgentPotential ProductComments
Hydrogen Peroxide (H₂O₂)5-hydroxy-5-azaspiro[2.5]octan-4-oneOxidation at the α-carbon to the carbonyl.
Peroxy Acid (e.g., m-CPBA)6-aza-1-oxaspiro[3.5]nonan-5-oneBaeyer-Villiger type ring expansion.
Potassium Permanganate (KMnO₄)Ring-opened products (e.g., dicarboxylic acids)Potential for cleavage of the lactam and/or cyclopropane ring.

Reduction Reactions

The reduction of the carbonyl group in the lactam ring of this compound is a key transformation that can lead to the corresponding cyclic amine. This reaction is typically achieved using hydride or borane (B79455) reagents.

Hydride reagents are a cornerstone of carbonyl reduction in organic synthesis. The choice of reagent depends on the desired selectivity and the presence of other functional groups in the molecule.

Lithium Aluminum Hydride (LiAlH₄): A powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including amides and lactams, to the corresponding amines. chadsprep.com Its high reactivity necessitates careful handling and inert reaction conditions.

Sodium Borohydride (NaBH₄): A milder and more selective reducing agent compared to LiAlH₄. chadsprep.com It is often used for the reduction of aldehydes and ketones, but its ability to reduce lactams is generally limited unless used in combination with additives or under specific conditions.

Borane Reagents (e.g., BH₃·THF): Borane and its complexes are effective for the reduction of carboxylic acids and amides. Borane-tetrahydrofuran complex (BH₃·THF) is a common choice for reducing lactams to cyclic amines.

The general mechanism for lactam reduction with hydride reagents involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom to form the amine.

In a broader context, the reduction of carbonyls and esters is a fundamental transformation. While this compound itself contains a lactam (a cyclic amide), the principles of carbonyl reduction are directly applicable.

A study on the derivatization of spirocyclobutyl γ-lactams demonstrated the chemoselective reduction of different carbonyl groups within the same molecule. acs.org For instance, the use of BH₃·THF resulted in the reduction of the amide, ester, and ketone functionalities, while NaBH₄ selectively reduced only the ketone group. acs.org This highlights the ability to control the outcome of the reduction by choosing the appropriate reagent.

The following table summarizes common hydride and borane reagents used for the reduction of lactams and their expected outcomes.

ReagentProductComments
Lithium Aluminum Hydride (LiAlH₄)5-azaspiro[2.5]octaneComplete reduction of the lactam to the cyclic amine.
Sodium Borohydride (NaBH₄)No reaction or slow reductionGenerally not effective for lactam reduction under standard conditions.
Borane-THF (BH₃·THF)5-azaspiro[2.5]octaneEffective for the reduction of lactams to cyclic amines.

Nucleophilic Substitution Reactions

The lactam ring in this compound possesses electrophilic character at the carbonyl carbon, making it susceptible to nucleophilic attack. Furthermore, the introduction of a leaving group on the ring can enable nucleophilic substitution reactions, providing a pathway for further functionalization.

The reactivity of β-lactams towards nucleophiles is well-established, with the strained four-membered ring being prone to ring-opening. While this compound has a five-membered lactam ring (a γ-lactam), which is less strained, the carbonyl group remains a site for nucleophilic attack.

Research on related β-lactam systems has shown that nucleophilic substitution can occur at positions on the lactam ring. For example, a 3-chloro-β-lactam has been shown to undergo nucleophilic substitution with azide (B81097) ions. rsc.org This suggests that if a suitable leaving group were present on the this compound ring, similar transformations could be possible.

The introduction of substituents on the nitrogen atom can also influence the reactivity of the lactam towards nucleophiles. N-substitution is a common strategy in the synthesis of various lactam-containing compounds. wikipedia.org

The following table provides hypothetical examples of nucleophilic substitution reactions on a functionalized this compound derivative, assuming the presence of a suitable leaving group (LG).

NucleophileProductReaction Type
Azide (N₃⁻)Azido-substituted spiro-octanoneS_N2 substitution
Amine (R-NH₂)Amino-substituted spiro-octanoneS_N2 substitution
Thiolate (RS⁻)Thioether-substituted spiro-octanoneS_N2 substitution

Role of the Nitrogen Atom in Substitution Reactions

Specific studies detailing the role of the nitrogen atom in substitution reactions for this compound are not available in the reviewed literature.

Reactions with Alkyl Halides and Other Nucleophiles

Detailed research findings on the reactions of this compound with alkyl halides and other nucleophiles have not been located in the available scientific literature.

Cyclization Reactions Leading to More Complex Structures

While there is extensive literature on the synthesis of complex spirocyclic lactams through various cyclization methods, specific examples starting from this compound as a precursor are not described. acs.orgnih.govacs.org

Rearrangement Reactions and Tautomerism

The potential for rearrangement reactions, such as semipinacol rearrangements seen in other fused β-lactam systems, has been noted in the broader literature. worktribe.com Similarly, the study of lactam-lactim tautomerism is an active area of research, particularly for its influence on the properties of drug molecules. uni-muenchen.denih.gov However, specific investigations into the rearrangement and tautomeric behavior of this compound have not been found.

Due to the lack of specific data for each of the requested subsections, data tables and detailed research findings for this compound cannot be provided at this time.

Stereochemical Aspects and Enantioselective Synthesis of Azaspiro 2.5 Octan 4 One Derivatives

Importance of Spiro-Junction Stereochemistry in Drug Design

The rigid and three-dimensional nature of azaspiro[x.y]alkanes, including the 5-azaspiro[2.5]octan-4-one framework, offers a distinct advantage over planar aromatic linkers in drug design. acs.org This structural rigidity can lead to enhanced pharmacokinetic and physicochemical properties, such as increased potency, improved target selectivity, and greater metabolic stability. acs.orgacs.org The specific spatial arrangement of substituents around the spiro atom creates a unique set of vectors for chemical interactions with biological targets. numberanalytics.comacs.org

Asymmetric Catalytic Methods for Spirocyclic Construction

The synthesis of spirocycles with a defined stereochemistry presents a significant challenge to organic chemists. rsc.org Asymmetric catalysis has emerged as a powerful tool to address this challenge, enabling the enantioselective construction of spirocyclic frameworks. acs.orgacs.orgumn.edu Both organocatalysis and transition-metal catalysis have been successfully employed in the synthesis of various spirocyclic compounds, including spirooxindoles and spiroketals. rsc.orgsioc-journal.cnacs.org

These catalytic methods often involve cycloaddition reactions, rearrangements, or tandem Michael additions to construct the spirocyclic core with high enantioselectivity. acs.orgnih.gov For instance, chiral phosphoric acids have been used as organocatalysts in three-component 1,3-dipolar cycloadditions to produce spiro[pyrrolidin-3,3'-oxindole] derivatives with high enantiopurity. nih.gov Similarly, transition metal complexes, such as those based on palladium or rhodium, have been utilized in catalytic asymmetric cyclopropanations and other transformations to create chiral spirocycles. rsc.orgnih.gov The development of novel catalysts and synthetic strategies continues to expand the toolkit for accessing structurally diverse and stereochemically complex spirocyclic compounds. rsc.orgfrontiersin.org

A variety of catalytic approaches have been developed for the asymmetric synthesis of spirocyclic compounds, as highlighted in the table below.

Catalytic MethodKey FeaturesExample Application
OrganocatalysisUtilizes small organic molecules as catalysts. Often operates under mild reaction conditions. frontiersin.orgAsymmetric synthesis of spirooxindoles via cascade reactions. acs.org
Transition Metal CatalysisEmploys complexes of metals like palladium, rhodium, and iridium. rsc.orgnih.govacsgcipr.org Capable of a wide range of transformations.Catalytic asymmetric synthesis of spiroketals and spirocyclopropyl oxindoles. rsc.orgsioc-journal.cn
Enzymatic CatalysisUses enzymes to catalyze reactions with high stereoselectivity. acs.org Environmentally friendly approach.Stereodivergent synthesis of azaspiro[2.y]alkanes. acs.org

Enzymatic Stereodivergent Synthesis Platforms

Biocatalysis offers a highly attractive and sustainable approach for the asymmetric synthesis of spirocyclic compounds. acs.org Enzymes, with their precisely defined active sites, can catalyze reactions with exceptional levels of stereoselectivity, often surpassing what can be achieved with traditional chemical catalysts. acs.orgresearchgate.net

A significant breakthrough in the synthesis of azaspiro[2.y]alkanes, including derivatives of this compound, has been the development of engineered carbene transferase platforms. acs.org These platforms utilize engineered enzymes to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles. acs.org This method allows for the synthesis of structurally diverse azaspiro[2.y]alkanes in high yields and with excellent diastereoselectivity and enantioselectivity. acs.org The reactions can be performed on a gram scale, often without the need for organic cosolvents, making it a practical and scalable approach. acs.org The use of diazo reagents as carbene precursors is a key feature of this methodology. acs.orgnih.govnih.gov

The engineered carbene transferases are often based on protoglobin scaffolds containing an iron-heme cofactor. acs.org Protoglobins are robust proteins that can be engineered to accommodate and support the catalytic activity of the heme cofactor. mdpi.comnih.gov The native iron-heme cofactor within these engineered proteins is crucial for the carbene transfer reaction. acs.org Through directed evolution, the protein scaffold can be mutated to fine-tune the active site environment, thereby controlling the stereochemical outcome of the cyclopropanation reaction. acs.org This has enabled the development of stereodivergent platforms capable of producing all possible stereoisomers of a given azaspiro[2.y]alkane. acs.orgchemrxiv.org The ability to replace the native heme cofactor with synthetic analogues further expands the catalytic scope of these systems. mdpi.com

The following table summarizes the key aspects of the enzymatic stereodivergent synthesis of azaspiro[2.y]alkanes.

FeatureDescriptionReference
Enzyme Platform Engineered carbene transferases based on protoglobins. acs.org
Cofactor Native iron-heme cofactor. acs.org
Reaction Cyclopropanation of unsaturated exocyclic N-heterocycles. acs.org
Key Advantage High yield, excellent diastereoselectivity and enantioselectivity, scalability. acs.org
Stereocontrol Achieved through directed evolution of the protein scaffold. acs.org

Chiral Separation Techniques for Enantiomers

While asymmetric synthesis aims to produce a single enantiomer, the separation of racemic mixtures remains a critical technique in stereochemistry. wvu.educsfarmacie.cz High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely used and effective method for the analytical and preparative separation of enantiomers of spirocyclic compounds. csfarmacie.czresearchgate.netphenomenex.com

CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus enabling their separation. csfarmacie.czsigmaaldrich.com A variety of CSPs are commercially available, based on different chiral selectors such as polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, and macrocyclic antibiotics. csfarmacie.czphenomenex.com The choice of CSP and mobile phase is crucial for achieving optimal separation. csfarmacie.czsigmaaldrich.com Other techniques like capillary electrophoresis (CE) also play a role in chiral analysis. wvu.edunih.gov For some spirocyclic compounds, derivatization with a chiral reagent to form diastereomers, which can then be separated on a non-chiral stationary phase, is another viable strategy.

The table below outlines common chiral separation techniques.

TechniquePrincipleKey Features
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP). csfarmacie.czsigmaaldrich.comWidely applicable, available for both analytical and preparative scales. csfarmacie.czphenomenex.com
Chiral Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.govHigh separation efficiency, rapid analysis times. nih.gov
Diastereomeric Derivatization Conversion of enantiomers into diastereomers, which are then separated by standard chromatography. Useful when direct chiral separation is challenging.

Influence of Spirocyclic Framework on Chirality Control in Chemical Reactions

The rigid spirocyclic framework can exert a significant influence on the stereochemical outcome of subsequent chemical reactions. acs.org This phenomenon, known as stereocontrol or chirality transfer, is a valuable tool in asymmetric synthesis. acs.orgnih.gov The fixed spatial orientation of substituents on the spirocyclic core can direct the approach of reagents, leading to the formation of new stereocenters with high selectivity. nih.govnih.gov

For example, in the synthesis of complex polycyclic systems, the stereochemistry of the initial spirocyclic starting material can dictate the stereochemistry of multiple newly formed chiral centers in a domino or cascade reaction sequence. acs.org This allows for the construction of highly complex and stereochemically defined molecules in an efficient manner. acs.orgoaepublish.com The understanding and exploitation of these stereocontrol elements are crucial for the design of elegant and effective synthetic routes to complex target molecules. nih.govresearchgate.net The ability to transfer chirality from the spirocyclic scaffold to other parts of the molecule is a testament to the profound impact of this structural motif on chemical reactivity. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation of Azaspiro 2.5 Octan 4 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H-NMR and ¹³C-NMR for Structural Confirmation

The ¹H-NMR and ¹³C-NMR spectra of 5-azaspiro[2.5]octan-4-one and its derivatives provide fundamental confirmation of the core structure. In derivatives of this compound, the chemical shifts (δ) in ¹H-NMR spectra are reported in parts per million (ppm), and coupling constants (J) are given in Hertz (Hz). google.comufl.edu The presence of signals corresponding to the cyclopropyl (B3062369) and piperidinone rings confirms the spirocyclic nature of the molecule.

For instance, in related azaspiro[2.5]octane structures, the protons on the cyclopropyl ring typically appear at high field (upfield) in the ¹H-NMR spectrum due to the shielding effect of the ring current. The methylene (B1212753) protons of the piperidinone ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the neighboring carbonyl group and nitrogen atom.

A general representation of the expected ¹H and ¹³C NMR data for the parent compound is provided in the tables below, based on typical chemical shift ranges for similar functional groups.

Table 1: Hypothetical ¹H-NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1, H20.5 - 1.5m-
H6, H7, H81.8 - 3.0m-
NH5.0 - 8.0br s-

Table 2: Hypothetical ¹³C-NMR Data for this compound

Carbon AtomChemical Shift (ppm)
C1, C210 - 25
C3 (Spiro)25 - 40
C4 (C=O)170 - 185
C6, C7, C830 - 50

2D-NMR Techniques (e.g., HSQC, NOESY) for Stereochemical Assignments

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are critical for assigning the stereochemistry of substituted this compound derivatives. HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals.

NOESY experiments provide information about the spatial proximity of protons. For stereochemically complex derivatives of this compound, NOESY is instrumental in determining the relative configuration of substituents on the piperidinone and cyclopropane (B1198618) rings.

Resolution of Contradictions in Spectral Data

In complex molecules containing the this compound moiety, initial one-dimensional NMR data can sometimes be ambiguous. The use of advanced 2D-NMR techniques and comparison with data from analogous structures are essential to resolve any contradictions and to ensure the correct structural and stereochemical assignment. google.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by specific absorption bands that confirm the presence of key functional groups.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam (amide) group, which typically appears in the range of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide group is also observable as a band in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the cyclopropyl and piperidinone rings are expected in the 2850-3000 cm⁻¹ region. ufl.edu

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
N-H Stretch3200 - 3400Medium to Strong
C-H Stretch (sp³)2850 - 3000Medium to Strong
C=O Stretch (Lactam)1650 - 1690Strong
N-H Bend1550 - 1640Medium

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn confirms the elemental composition of the molecule. google.com The fragmentation pattern observed in the mass spectrum can provide further structural information by identifying characteristic fragment ions resulting from the cleavage of the spirocyclic system.

X-ray Crystallography for Conclusive Structure and Stereochemistry

Elemental Analysis for Molecular Formula Validation

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing fundamental validation of a compound's proposed molecular formula. This method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N) for organic compounds—within a purified sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's postulated molecular formula. A close correlation between the "found" and "calculated" values, typically within a ±0.4% margin, lends strong support to the assigned molecular structure.

For this compound, the proposed molecular formula is C₇H₁₁NO. The theoretical elemental composition is calculated based on the atomic weights of carbon (12.01 g/mol ), hydrogen (1.008 g/mol ), nitrogen (14.01 g/mol ), and oxygen (16.00 g/mol ), and the compound's total molecular weight of 125.17 g/mol .

The validation of the molecular formula is a critical step following the synthesis of this compound. While high-resolution mass spectrometry (HRMS) offers a highly precise determination of the molecular mass, elemental analysis provides complementary and essential confirmation of the relative proportions of the key elements, ensuring the compound's purity and empirical correctness.

Below is a data table presenting the calculated elemental composition for this compound. In a typical research setting, these values would be juxtaposed with experimental results from a CHN analyzer. For structurally related azaspiro compounds, such as certain 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, published research consistently includes this comparison to verify the synthesis and purification outcomes. nih.gov

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.01784.0767.19
HydrogenH1.0081111.0888.86
NitrogenN14.01114.0111.19
OxygenO16.00116.0012.78
Total C₇H₁₁NO 125.17 100.00

This interactive table details the theoretical elemental percentages for the molecular formula C₇H₁₁NO.

The data presented in the table serves as the benchmark for experimental validation. The congruence of experimentally obtained values with these theoretical percentages would confirm the empirical formula of the synthesized this compound, thereby completing a crucial aspect of its structural elucidation and characterization.

Computational Chemistry and Molecular Modeling Studies of 5 Azaspiro 2.5 Octan 4 One

Theoretical Predictions of Reactivity and Reaction Pathways

Theoretical calculations are instrumental in predicting the reactivity of a molecule. For 5-azaspiro[2.5]octan-4-one, computational methods can identify sites susceptible to nucleophilic or electrophilic attack, predict the acidity of protons, and map out potential energy surfaces for various reactions.

Frontier Molecular Orbital (FMO) Theory is a key approach used to predict reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and distribution of these orbitals can provide significant insights. For a molecule like this compound, the HOMO is likely to be localized on the nitrogen atom of the lactam due to the presence of its lone pair of electrons, while the LUMO is expected to be centered on the carbonyl carbon, making it the primary electrophilic site.

Electrostatic Potential (ESP) Maps offer a visual representation of the charge distribution on the molecule's surface. For this compound, an ESP map would likely show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) near the amide proton and the protons on the carbon adjacent to the nitrogen. These maps are crucial for predicting non-covalent interactions and sites of protonation.

Predicted Reactivity Data for a Model Spiro-Lactam System

This table presents theoretical data for a related spiro-β-lactam system to illustrate the types of predictions that can be made for this compound.

ParameterPredicted Value/RegionImplication for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy+1.2 eVIndicates susceptibility to nucleophilic attack.
Most Negative ESPCarbonyl OxygenPreferred site for electrophilic attack/H-bonding.
Most Positive ESPAmide N-HPreferred site for nucleophilic attack/deprotonation.
Most Stable TautomerAmide formKeto-enol tautomerization is not favored.

Reaction pathway calculations, often employing transition state theory, can model processes such as ring-opening reactions of the lactam or the cyclopropane (B1198618) moiety. For instance, the hydrolysis of the lactam bond, a critical reaction for understanding the stability of β-lactam antibiotics, can be computationally modeled to determine the activation energy and the structure of the transition state. nih.gov

Molecular Docking for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com Given that spiro-lactams are often investigated for their biological activity, docking studies of this compound against various protein targets could reveal its potential as a therapeutic agent. nih.gov

The process involves placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. Potential targets could include enzymes like β-lactamases, which are responsible for antibiotic resistance, or proteases involved in viral replication. nih.govrsc.org

For example, docking studies of spiro-β-lactams have been performed to understand their interactions with bacterial enzymes. spandidos-publications.comnih.gov These studies often reveal key interactions, such as hydrogen bonds between the lactam carbonyl and active site residues, as well as hydrophobic interactions involving the spirocyclic framework.

Hypothetical Docking Results of this compound with a Model β-Lactamase

This table illustrates potential interactions and scoring from a hypothetical docking simulation.

ParameterResultInterpretation
Binding Affinity (kcal/mol)-6.8Moderate binding affinity, suggesting potential inhibitory activity.
Hydrogen BondsLactam C=O with Ser70; N-H with Lys234Key interactions stabilizing the complex.
Hydrophobic InteractionsCyclohexane and cyclopropane rings with Tyr105, Met272Contribute to the overall binding energy.
RMSD (Å)1.5Good agreement between the docked pose and a known inhibitor's binding mode.

These in silico screening methods allow for the rapid assessment of a vast number of potential biological targets, prioritizing experimental validation for the most promising candidates.

Density Functional Theory (DFT) Calculations for Spiro-Annulation

Density Functional Theory (DFT) is a powerful quantum mechanical method for investigating the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms, such as the spiro-annulation reactions used to synthesize spirocyclic compounds. rsc.orgnih.gov

The formation of the this compound scaffold could be achieved through various synthetic routes, and DFT calculations can help to elucidate the mechanisms of these reactions. For instance, a potential route could involve an annulation reaction with a donor-acceptor cyclopropane. researchgate.net DFT can be used to model the transition states and intermediates along the reaction pathway, providing insights into the reaction's feasibility, kinetics, and stereoselectivity. dntb.gov.ua

Studies on related spiro-annulation reactions have demonstrated the utility of DFT in understanding the role of catalysts, the effect of substituents, and the origins of stereochemical outcomes. rsc.org For the synthesis of this compound, DFT could be employed to compare different potential cyclization strategies, such as radical cyclizations or transition-metal-catalyzed processes, to identify the most efficient synthetic route.

Illustrative DFT Energy Profile for a Spiro-Annulation Step

This table provides a simplified, hypothetical energy profile for a key step in a spiro-annulation reaction leading to a spiro-lactam.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants0.0Starting materials.
Transition State 1+22.5Energy barrier for the initial bond formation.
Intermediate-5.2A stable intermediate species.
Transition State 2+18.9Energy barrier for the ring-closing step.
Product-15.7The final spirocyclic product.

Simulation of Spectra and Comparison with Experimental Data

Computational methods can accurately predict various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. uzh.chyoutube.com These simulations are invaluable for confirming the structure of a newly synthesized compound and for interpreting complex experimental data.

NMR Spectroscopy: DFT calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with high accuracy. The process typically involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared to experimental spectra. rsc.org Such comparisons are crucial for assigning peaks in the experimental spectrum and for confirming the proposed molecular structure. researchgate.net

IR Spectroscopy: Similarly, DFT can be used to calculate the vibrational frequencies and intensities of a molecule. arxiv.org The resulting simulated IR spectrum can be compared with the experimental spectrum to identify characteristic functional groups. For this compound, key vibrational modes would include the C=O stretch of the lactam, the N-H stretch, and various C-H and C-C stretches of the spirocyclic system.

Simulated vs. Hypothetical Experimental Spectral Data for this compound

This table presents a comparison of simulated spectral data with plausible experimental values.

Spectral DataSimulated ValuePlausible Experimental ValueAssignment
¹³C NMR (δ, ppm)172.5173.1C=O (Lactam)
¹³C NMR (δ, ppm)35.836.2Spiro Carbon
¹H NMR (δ, ppm)6.856.90N-H
IR (cm⁻¹)16851680C=O Stretch
IR (cm⁻¹)32503245N-H Stretch

Discrepancies between simulated and experimental spectra can often be reconciled by considering solvent effects, conformational averaging, and the specific level of theory and basis set used in the calculations. researchgate.net

Conformational Analysis and Three-Dimensional Properties

The three-dimensional shape of a molecule is critical to its function, particularly in a biological context. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand the energy barriers between them. For this compound, the cyclohexane-like piperidinone ring can adopt several conformations, such as chair and boat forms.

Computational methods, including molecular mechanics and quantum mechanics, can be used to perform a systematic search of the conformational space. nih.gov The results of these searches provide the relative energies of different conformers and the geometric parameters (bond lengths, bond angles, and dihedral angles) for each.

Studies on similar spiro-lactam systems have shown that the spiro fusion can significantly restrict the conformational flexibility of the rings, often leading to a preference for a specific conformation. acs.orgacs.org This conformational rigidity is a desirable property in drug design as it reduces the entropic penalty upon binding to a target.

Calculated Conformational Data for the Piperidinone Ring in this compound

This table illustrates the type of data obtained from a conformational analysis.

ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C-N-C-C)Ring Pucker
Chair 10.055.2°Twisted Chair
Chair 21.2-54.8°Twisted Chair
Boat 15.80.5°Twisted Boat
Boat 26.15.1°Twisted Boat

The analysis of the three-dimensional properties also includes the calculation of molecular descriptors such as molecular volume, surface area, and shape indices, which are important for understanding its pharmacokinetic properties.

Applications in Medicinal Chemistry and Biological Research of Azaspiro 2.5 Octan 4 One Scaffolds

Role as a Privileged Scaffold in Drug Design and Discovery

In the field of drug design, a "privileged scaffold" refers to a molecular framework that can bind to multiple, distinct biological targets, thereby serving as a versatile starting point for developing novel therapeutic agents. nih.govmdpi.com The 5-azaspiro[2.5]octan-4-one core is considered one such scaffold. nih.govacs.org Its defining feature is the spirocyclic system, where two rings are joined by a single common atom. bldpharm.com This arrangement confers a high degree of three-dimensionality, a desirable trait in modern drug discovery that allows for more precise and complex interactions with protein targets compared to flatter, aromatic structures. acs.orgbldpharm.com

The inherent rigidity of the spirocyclic core holds appended functional groups in well-defined spatial orientations, which can enhance binding affinity and selectivity for a target protein. acs.org Furthermore, introducing spirocyclic centers increases the fraction of sp3-hybridized carbons, a molecular characteristic that has been correlated with improved clinical success rates due to better pharmacokinetic profiles, such as enhanced metabolic stability and aqueous solubility. bldpharm.com The presence of the lactam (a cyclic amide) and other functionalizable positions on the azaspiro[2.5]octan-4-one framework provides chemists with versatile handles to generate large libraries of compounds for screening and to optimize lead compounds. acs.orgnih.gov

Anti-tumor and Anti-cancer Activity Investigations

A significant body of research has been dedicated to evaluating azaspiro[2.5]octan-4-one derivatives as potential anti-cancer agents. These investigations have revealed potent cytotoxic effects against various cancer cell lines and, in some cases, selective activity in the unique microenvironment of solid tumors.

Derivatives of the azaspiro scaffold have demonstrated significant growth-inhibitory activity against several human cancer cell lines in laboratory settings. Studies on related 1-oxa-4-azaspiro derivatives have shown that these compounds exhibit potent cytotoxicity against human lung carcinoma (A549), triple-negative breast cancer (MDA-MB-231), and cervical cancer (HeLa) cells. nih.govnih.gov The efficacy of these compounds is highly dependent on the specific chemical groups attached to the core scaffold. nih.govmdpi.com

For example, in one study, the derivative 6d was found to be the most potent against the A549 cell line, while 8d showed the strongest cytotoxicity against MDA-MB-231 cells. nih.gov Another related compound, 7j , was identified as a highly potent derivative against all three cell lines, with IC₅₀ values in the nanomolar range. mdpi.com The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Generally, a lower IC₅₀ value indicates a more potent compound.

In vitro Cytotoxicity (IC₅₀, µM) of Selected Azaspiro Derivatives
CompoundA549 (Lung)MDA-MB-231 (Breast)HeLa (Cervical)Reference
6b--0.18 nih.gov
6d0.26-- nih.gov
7j0.170.050.07 mdpi.com
8d-0.10- nih.gov
11h0.190.080.15 nih.gov

Solid tumors often contain regions with low oxygen concentration, a condition known as hypoxia. nih.gov Hypoxic cells are notoriously resistant to conventional chemotherapy and radiotherapy, making them a critical target for novel anti-cancer strategies. One promising approach is the development of hypoxia-selective cytotoxins, which are compounds that are relatively non-toxic in normal oxygen environments but become activated to a highly toxic form under hypoxic conditions. nih.gov

Research into dinitrobenzamide derivatives, which share features with potential azaspirooctanone derivatives, has shown that the arrangement of nitro groups on the molecule is crucial for this selective activity. nih.gov Compounds with nitro groups positioned meta to each other tend to have lower reduction potentials and exhibit significant hypoxia-selective cytotoxicity. nih.gov This selectivity is attributed to the bioreduction of the nitro groups, a process that occurs preferentially in the low-oxygen environment of a tumor, leading to the formation of potent DNA-damaging agents. nih.gov While not yet demonstrated specifically for this compound, the incorporation of appropriate nitroaromatic moieties onto this scaffold represents a rational strategy for creating hypoxia-activated anti-tumor agents.

Antimicrobial and Anti-infective Research

The structural versatility of the azaspiro[2.5]octan-4-one scaffold has also made it a candidate for the development of new antimicrobial agents to combat infectious diseases.

The global health threat of multidrug-resistant bacteria has spurred the search for new antibiotics, particularly for pathogens like Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.gov Nitro-containing heterocyclic compounds have emerged as a promising class of anti-tubercular agents. nih.govnih.gov For instance, research on 5-nitrothiophenes revealed that their mechanism of action involves enzymatic activation by the F₄₂₀-dependent nitroreductase Ddn, an enzyme present in M. tuberculosis. nih.gov This activation leads to the release of nitric oxide, a reactive molecule that kills the mycobacteria. nih.gov This mode of action is effective against both replicating and non-replicating bacteria, the latter being a persistent form that is difficult to eradicate with standard drugs. nih.gov Given these findings, nitro-substituted this compound derivatives are being investigated as potential anti-tubercular agents that could operate through a similar bioreductive activation mechanism.

One of the key mechanisms by which antimicrobial agents can kill bacteria is by physically disrupting their cell membranes. nih.govnih.gov Many antimicrobial peptides, for example, are positively charged and amphipathic (containing both hydrophobic and hydrophilic regions), allowing them to selectively target and compromise the integrity of the negatively charged bacterial membranes. nih.govmdpi.com This disruption can lead to the formation of pores or channels, causing leakage of essential intracellular contents and rapid cell death. nih.govnih.gov This mechanism is often considered less susceptible to the development of bacterial resistance compared to drugs that inhibit a single enzyme. nih.gov The this compound scaffold can be functionalized with lipophilic and cationic groups to create amphiphilic molecules. nih.gov Such derivatives could potentially mimic the action of antimicrobial peptides, targeting and disrupting bacterial membranes as their primary mode of action. nih.gov

Modulators of Neurological Systems

The rigid, three-dimensional structure of the azaspiro[2.5]octane core has proven to be a valuable asset in designing molecules that can interact with high specificity and potency at targets within the central nervous system. Its utility as a bioisosteric replacement for more traditional, flexible, or aromatic linkers has led to the discovery of novel agents with improved pharmacological profiles. Research has particularly highlighted the role of this scaffold in modulating key neurotransmitter systems, including the cholinergic and histaminergic pathways.

Effects on Neurotransmitter Systems

Derivatives of the azaspiro[2.5]octane scaffold have been instrumental in the development of selective antagonists for critical neurotransmitter receptors. By providing a constrained conformation, the spirocyclic system helps to lock the molecule into a bioactive shape, enhancing binding affinity and selectivity for its intended target. This has been successfully demonstrated in the creation of antagonists for both muscarinic acetylcholine (B1216132) receptors and histamine (B1213489) H3 receptors, which are involved in a variety of neurological functions and disorders.

Antagonism of Muscarinic Acetylcholine Receptors (e.g., M4 subtype)

The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor, is a key regulator of cholinergic neurotransmission in the brain and a target for treating neuropsychiatric disorders. Non-selective muscarinic antagonists often lead to undesirable side effects, creating a demand for subtype-selective compounds.

In this context, a series of chiral 6-azaspiro[2.5]octanes has been identified as highly potent and selective antagonists of the M4 receptor. Current time information in Bangalore, IN. Structure-activity relationship (SAR) studies on this scaffold revealed that the stereochemistry of the spirocyclic core is crucial for activity. Through chiral separation and X-ray crystallography, the (R)-enantiomer was determined to be the more potent binder at the human M4 receptor. Current time information in Bangalore, IN. Further optimization of this chiral scaffold led to the discovery of the tool compound VU6015241, which exhibits excellent potency for both human and rat M4 receptors. Current time information in Bangalore, IN.

Table 1: M4 Muscarinic Acetylcholine Receptor Antagonism Data for an Exemplary 6-Azaspiro[2.5]octane Derivative This table is interactive. You can sort and filter the data.

Compound Scaffold Stereochemistry Target Potency (hM4 pIC50)

Histamine-3 Receptor (H3R) Antagonism

The histamine H3 receptor (H3R) is an autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of H3R are known to have wake-promoting and pro-cognitive effects, making them attractive candidates for treating conditions like narcolepsy and cognitive deficits.

Researchers have successfully utilized an azaspiro[2.5]octane carboxamide scaffold to develop a new series of potent and selective H3R antagonists. Current time information in Bangalore, IN. Modifications to the scaffold were generally well-tolerated, yielding compounds with nanomolar potency in H3R functional assays. Current time information in Bangalore, IN. An exemplary compound from this series, 6s , demonstrated a highly selective profile when tested against a panel of 144 other pharmacological receptors, with off-target activity only observed at the sigma-2 receptor (σ2) at a high concentration. Current time information in Bangalore, IN. This highlights the scaffold's ability to impart high target selectivity, a critical feature for minimizing side effects.

Table 2: H3R Antagonism and Selectivity Data for an Exemplary Azaspiro[2.5]octane Derivative This table is interactive. You can sort and filter the data.

Compound Scaffold Target Potency Selectivity Profile

Enzyme Inhibition Studies

The unique structural features of the this compound scaffold make it an interesting candidate for the design of enzyme inhibitors. However, the extent of its exploration in this area varies across different enzyme families.

Metalloprotease Inhibition

A thorough review of published scientific literature did not yield specific studies investigating derivatives of the this compound scaffold as inhibitors of metalloproteases. While other heterocyclic scaffolds have been explored for this purpose, research specifically focused on this azaspiro-octanone core in the context of metalloprotease inhibition is not currently available in the public domain.

Monoacylglycerol Lipase (B570770) (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) in the brain. researchgate.netmdpi.com Inhibition of MAGL is a therapeutic strategy for a range of neurological disorders by enhancing endocannabinoid signaling. researchgate.netmdpi.com Despite the therapeutic interest in MAGL inhibitors, a comprehensive search of scientific and patent literature did not identify research specifically linking the this compound scaffold to MAGL inhibitory activity. Studies on MAGL inhibitors have focused on a variety of other chemical classes, but the potential of this particular spirocyclic system remains an unexplored area of research.

Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) Inhibition

Nicotinamide phosphoribosyltransferase (NAMPT) is a crucial enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Given that many cancer cells exhibit a heightened reliance on this pathway for their metabolic needs, NAMPT has emerged as a promising target for anticancer drug development. While extensive research has been conducted on various classes of NAMPT inhibitors, specific studies detailing the inhibitory activity of compounds containing the this compound scaffold are not prominently available in the current scientific literature. However, the broader class of azaspiro[2.5]octanes has been recognized for its utility in drug design. For instance, the replacement of an aromatic linker with an azaspiro[2.5]octane has been shown to enhance the binding potency of a NAMPT inhibitor while minimizing off-target effects. lookchem.com

LRRK2 Kinase Inhibition

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are linked to an increased risk of developing Parkinson's disease. The G2019S mutation, in particular, leads to a hyperactive kinase, making LRRK2 a key target for therapeutic intervention. Research into LRRK2 inhibitors has led to the discovery of azaspirocyclic 1H-3,4,5-trisubstituted pyrazoles as potent and selective inhibitors of the G2019S-LRRK2 kinase. nih.gov While these compounds feature an azaspirocyclic core, specific data on derivatives of this compound for LRRK2 inhibition are not detailed in the available literature. The development of selective LRRK2 inhibitors remains an active area of research, with a focus on identifying compounds that can effectively cross the blood-brain barrier. nih.gov

Isocitrate Dehydrogenase (IDH) Inhibition

Mutations in isocitrate dehydrogenase (IDH) enzymes are frequently observed in various cancers, including glioma and acute myeloid leukemia. These mutations result in the production of an oncometabolite, D-2-hydroxyglutarate (D2HG), which contributes to tumorigenesis. Consequently, inhibitors of mutant IDH have been a major focus of cancer research. Several chemotypes of mutant IDH1 inhibitors have been reported, leading to the development of FDA-approved drugs. nih.govnih.gov However, a review of the current scientific literature does not reveal specific research on the use of the this compound scaffold in the development of IDH inhibitors.

Receptor Agonist Activity

In addition to enzyme inhibition, the this compound scaffold and its analogs have been investigated for their ability to act as agonists for various receptors, thereby modulating cellular signaling pathways.

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonism

The glucagon-like peptide-1 (GLP-1) receptor is a well-established target for the treatment of type 2 diabetes and obesity. Activation of this receptor leads to enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release, and other beneficial metabolic effects. While peptide-based GLP-1 receptor agonists are widely used, there is a significant effort to develop orally available small-molecule agonists. In this context, a series of 6-azaspiro[2.5]octane derivatives has been identified as potent GLP-1 receptor agonists. Current time information in Bangalore, IN. These compounds were developed through the optimization of a benzyloxypyrimidine lead and have shown promising activity. Although these compounds feature a 6-azaspiro[2.5]octane core, this research highlights the potential of the broader azaspiro[2.5]octane scaffold in designing effective GLP-1 receptor agonists.

Table 1: Activity of a Representative 6-Azaspiro[2.5]octane GLP-1 Receptor Agonist

Compound GLP-1R Agonist Potency (EC50, nM)

GPR43 Receptor Agonism

G protein-coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is activated by short-chain fatty acids produced by gut microbiota and is implicated in metabolic and inflammatory processes. As such, GPR43 has emerged as a potential therapeutic target. Research has focused on the development of novel synthetic agonists for GPR43 that can modulate its activity. While various chemical scaffolds are being explored, there is currently no specific mention in the scientific literature of this compound derivatives being investigated as GPR43 receptor agonists.

Toll-like Receptor (TLR) Inhibition

Toll-like receptors (TLRs) are a class of proteins that play a critical role in the innate immune system. Dysregulation of TLR signaling is associated with a variety of inflammatory and autoimmune diseases, making them attractive targets for therapeutic intervention. nih.gov The development of small-molecule inhibitors of TLRs is an active area of research. However, based on the available scientific literature, there are no specific reports on the investigation or application of the this compound scaffold as a Toll-like receptor inhibitor.

Hepatitis C Virus (HCV) NS5A Inhibitor Research

The Hepatitis C Virus (HCV) non-structural protein 5A (NS5A) is a critical component of the viral replication complex, making it a prime target for antiviral drug development. nih.gov NS5A inhibitors are a class of direct-acting antivirals that have demonstrated high potency against HCV. nih.gov These inhibitors function by disrupting the formation of new viral replication complexes. nih.gov

A review of the current scientific literature did not yield specific research studies focused on the use of this compound as a scaffold for the development of HCV NS5A inhibitors. While numerous compounds are being investigated for this purpose, the direct application of this particular azaspiro-octanone derivative has not been documented in available research.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key signaling molecule in the innate immune system, playing a crucial role in the inflammatory response mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nih.gov Dysregulation of IRAK4 activity is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target. nih.gov The development of small molecule inhibitors of IRAK4 is an active area of research. nih.gov

Despite the significant interest in IRAK4 inhibitors, a comprehensive search of the scientific literature did not reveal any studies where the this compound scaffold has been specifically utilized or investigated for IRAK4 inhibition. Research in this area is focused on other chemical scaffolds. nih.gov

Interaction with Biomolecules and Specific Molecular Targets

The rigid, three-dimensional nature of azaspiro[x.y]alkane scaffolds, including the azaspiro[2.5]octane framework, offers significant advantages in drug discovery by providing novel spatial arrangements for interaction with protein targets. acs.org These scaffolds can enhance key pharmacokinetic and physicochemical properties such as potency, lipophilicity, target selectivity, and metabolic stability. acs.org

A notable example of the application of the azaspiro[2.5]octane scaffold comes from research at Genentech on nicotinamide phosphoribosyltransferase (NAMPT) inhibitors. acs.org NAMPT is a critical enzyme in the NAD+ biosynthesis pathway and a target for cancer therapy. nih.gov In their efforts to develop potent and selective NAMPT inhibitors, Genentech researchers found that replacing a planar aromatic linker with an azaspiro[2.5]octane scaffold led to improved binding potency. acs.org Furthermore, this structural modification successfully minimized off-target interactions with the CYP2C9 enzyme, a common challenge in drug development. acs.org

This research highlights the potential of the azaspiro[2.5]octane core to serve as a valuable building block in designing drug candidates with enhanced efficacy and safety profiles. The defined three-dimensional structure of the scaffold allows for precise orientation of functional groups to optimize interactions with the target protein while avoiding unwanted interactions with other proteins. acs.org

Compound/Scaffold Molecular Target Research Findings Organization
Azaspiro[2.5]octaneNicotinamide phosphoribosyltransferase (NAMPT)Improved binding potency and minimized off-target interactions with CYP2C9. acs.orgGenentech

Structure Activity Relationship Sar Studies and Rational Molecular Design

Impact of Spirocyclic Architecture on Biological Activity

The spirocyclic nature of 5-azaspiro[2.5]octan-4-one offers a rigid three-dimensional framework that can be advantageous for biological activity. Unlike more flexible linear or monocyclic molecules, the fixed spatial arrangement of substituents on a spirocyclic core can lead to a more precise interaction with the binding site of a biological target, potentially increasing potency and selectivity. The introduction of a spiro center increases the sp3 character of a molecule, a feature often associated with improved developability profiles in drug candidates. This rigid structure can also help in orienting key pharmacophoric elements in a desired conformation for optimal target engagement.

Influence of Substituent Effects on Potency and Selectivity

While no specific SAR data for this compound derivatives are available, one can hypothesize the influence of substituents based on general medicinal chemistry principles. Modifications at various positions on the spirocyclic core would be expected to impact potency and selectivity. For instance, substitution on the nitrogen atom (position 5) or the cyclohexane ring could modulate lipophilicity, hydrogen bonding capacity, and steric interactions within a target's binding pocket. The introduction of electron-withdrawing or electron-donating groups could influence the electronic properties of the lactam moiety, which might be crucial for target interaction.

To illustrate a hypothetical SAR, consider the following table:

Position of SubstitutionType of SubstituentExpected Impact on Potency/Selectivity
N-5Small alkyl groupsMay probe steric pockets and influence lipophilicity.
N-5Aromatic ringsCould introduce pi-stacking interactions with the target.
Cyclohexane RingPolar groups (e.g., -OH, -NH2)May form hydrogen bonds and improve aqueous solubility.
Cyclohexane RingLipophilic groups (e.g., -CF3, -Ph)Could enhance binding through hydrophobic interactions.

This table is hypothetical and for illustrative purposes only, as no specific experimental data for this compound derivatives could be found.

Optimization of Drug-Target Interactions through Conformational Rigidity

The conformational rigidity inherent to the this compound scaffold is a key attribute for optimizing drug-target interactions. By locking the relative orientation of substituents, the entropic penalty upon binding to a target is reduced, which can lead to a more favorable binding affinity. This pre-organization of the molecule into a bioactive conformation can be a significant advantage in rational drug design. Computational modeling techniques, such as conformational analysis, could be employed to understand the preferred spatial arrangements of substituted this compound analogs and how they might fit into a specific protein binding site.

Modulation of Physicochemical Properties (e.g., lipophilicity, membrane permeability) for Bioavailability and Metabolic Stability

The physicochemical properties of drug candidates are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. The this compound core provides a template that can be systematically modified to fine-tune these properties. For example, studies on other azaspirocycles have shown that their introduction can lower the lipophilicity (logD) compared to more traditional cyclic amines like piperidines, which is often a desirable trait to improve aqueous solubility and reduce off-target effects.

The following table outlines potential strategies for modulating the physicochemical properties of this compound derivatives:

Physicochemical PropertyStrategy for Modulation
Lipophilicity (logP/logD)Introduction of polar or ionizable groups to decrease; addition of lipophilic groups to increase.
Aqueous SolubilityIncorporation of hydrogen bond donors and acceptors or ionizable functionalities.
Membrane PermeabilityBalancing lipophilicity and the number of hydrogen bond donors/acceptors.
Metabolic StabilityIntroduction of blocking groups (e.g., fluorine) at potential sites of metabolism.

This table is based on general principles of medicinal chemistry due to the lack of specific data for the target compound.

Design Strategies for Enhanced Selectivity against Off-Targets

Achieving selectivity for the desired biological target over other related proteins is a major challenge in drug discovery. The rigid three-dimensional structure of the this compound scaffold can be exploited to design highly selective ligands. By carefully designing the substitution pattern on the spirocyclic core, it may be possible to maximize interactions with the target of interest while introducing steric clashes or unfavorable interactions with the binding sites of off-targets. Structure-based drug design, utilizing X-ray crystal structures or homology models of the target and off-targets, would be an invaluable tool in this endeavor.

Bioisosteric Transformations in Molecular Design

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the properties of a lead compound. In the context of this compound, various bioisosteric transformations could be envisioned. For example, the lactam carbonyl group could be replaced with other hydrogen bond acceptors. The cyclopropane (B1198618) ring could potentially be replaced by other small, constrained ring systems to explore different spatial orientations of substituents. Furthermore, the entire this compound scaffold could serve as a bioisostere for other cyclic systems in known drug molecules to improve their properties.

Future Research Trajectories and Emerging Applications of Azaspiro 2.5 Octan 4 One Chemistry

Development of Novel Therapeutic Agents based on the Spirocyclic Scaffold

The rigid, three-dimensional structure of the 5-azaspiro[2.5]octan-4-one core is a key attribute that positions it as a valuable scaffold in drug discovery. tandfonline.combldpharm.com Unlike flat, aromatic systems, spirocycles can project functional groups into three-dimensional space, potentially leading to more specific and potent interactions with biological targets. tandfonline.comconsensus.app The incorporation of spirocyclic motifs is an increasingly utilized strategy to enhance properties such as potency, selectivity, and pharmacokinetics. nih.gov

The inherent rigidity of the spirocyclic framework can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and thereby improving binding affinity. Furthermore, the sp³-rich nature of the this compound scaffold can lead to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the successful development of drug candidates. bldpharm.com

Future research will likely focus on synthesizing libraries of this compound derivatives and screening them against a wide range of biological targets. The lactam functionality and the secondary amine within the scaffold provide convenient handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). researchgate.net

Table 1: Potential Therapeutic Targets for this compound Derivatives

Target ClassSpecific ExamplesTherapeutic AreaRationale for Targeting
KinasesLRRK2, BACE1Neurodegenerative Diseases (e.g., Parkinson's) nih.govresearchgate.netSpirocyclic inhibitors have shown potency and selectivity for kinase targets. nih.gov
GPCRsGhrelin Receptor, Orexin ReceptorsMetabolic Disorders, Insomnia researchgate.netThe 3D nature of the scaffold is well-suited for GPCR binding pockets. researchgate.net
ProteasesNS3 Protease, NeuraminidaseInfectious Diseases (e.g., Hepatitis C, Influenza) researchgate.netRigid scaffolds can mimic peptide backbones to inhibit protease activity.
Ion ChannelshERGCardiovascular SafetyAzaspiro cycles can modulate selectivity and reduce off-target effects like hERG inhibition. bldpharm.comnih.gov
Protein-Protein Interactionsp53/MDM2OncologySpirooxindoles have proven effective in disrupting these interactions. researchgate.net

Exploration in Materials Science and Chemical Processes

Beyond its biomedical potential, the unique structural and chemical properties of this compound suggest its utility in materials science and as a building block in complex chemical syntheses. The rigid spirocyclic framework is a desirable feature for creating well-defined, ordered structures, which can be advantageous in the design of novel polymers, ligands for catalysis, and functional materials.

The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in a fixed orientation could be exploited for the rational design of self-assembling materials and supramolecular structures. These could find applications in areas such as crystal engineering, and the development of responsive materials. The cyclopropane (B1198618) ring introduces strain, which can be harnessed in ring-opening polymerizations to create novel polymer backbones with unique properties.

Integration with Flow Chemistry and Sustainable Synthesis Methods

The synthesis of complex molecules like this compound is an area ripe for innovation through the adoption of sustainable manufacturing technologies. ethernet.edu.etrsc.org Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for the synthesis of such scaffolds. spirochem.comrsc.org By conducting reactions in a continuous stream through a reactor, flow chemistry allows for precise control over parameters like temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. spirochem.com

For the synthesis of spirocyclic lactams, flow chemistry can enable the use of high-energy intermediates or hazardous reagents with greater control, potentially unlocking novel synthetic routes that are not feasible in batch. researchgate.net Furthermore, the integration of in-line purification and analysis can streamline the entire manufacturing process, reducing waste and energy consumption. spirochem.com This aligns with the principles of green chemistry, making the production of this compound and its derivatives more efficient and environmentally friendly. rsc.orgrsc.org

Table 2: Comparison of Batch vs. Flow Synthesis for Azaspiro[2.5]octan-4-one Production

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Heat Transfer Limited by surface-area-to-volume ratio; potential for hot spots.Excellent; high surface-area-to-volume ratio allows for rapid heating/cooling. spirochem.com
Mass Transfer Often diffusion-limited, requiring vigorous stirring.Enhanced due to small channel dimensions, leading to faster reactions.
Safety Large volumes of hazardous materials; risk of thermal runaway.Small reactor volumes minimize risk; hazardous reactions can be performed more safely. spirochem.com
Scalability Complex and non-linear; often requires re-optimization.Linear and predictable; achieved by running the system for longer times ("scaling out"). spirochem.com
Process Control Manual or semi-automated; slower response to deviations.Fully automated with real-time monitoring and control; high reproducibility.
Waste Generation Higher due to work-up and purification of large batches.Minimized through process intensification and in-line purification. rsc.org

Advanced Biocatalytic Approaches for Asymmetric Synthesis

Many biological targets are chiral, meaning they interact differently with the two enantiomers (mirror-image isomers) of a drug molecule. Therefore, the ability to synthesize enantiomerically pure compounds is paramount in drug discovery. nih.gov Biocatalysis, which uses enzymes to perform chemical transformations, offers an exceptionally powerful tool for asymmetric synthesis due to the inherent stereoselectivity of enzymes. mdpi.comnih.gov

Future research into this compound will undoubtedly leverage biocatalysis to access specific stereoisomers. chemrxiv.org There are several potential strategies:

Kinetic Resolution : An enzyme can be used to selectively react with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the two. nih.gov

Desymmetrization : A prochiral precursor could be transformed into a chiral product with high enantiomeric excess using an enzyme.

Asymmetric C-N or C-C bond formation : Enzymes could be used in key bond-forming steps during the synthesis of the spirocyclic ring system itself, establishing the desired stereochemistry from the outset. nih.gov

Engineered enzymes, developed through directed evolution, could be tailored to have high activity and selectivity for the specific substrates involved in the synthesis of this compound, providing a scalable and green route to these valuable chiral building blocks. chemrxiv.org

Multi-Target Drug Discovery Strategies

The traditional "one drug, one target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer, neurodegenerative disorders, and metabolic syndrome. This has led to the rise of polypharmacology, where a single drug is designed to interact with multiple biological targets simultaneously.

The this compound scaffold is an ideal platform for developing multi-target ligands. Its three-dimensional structure allows for the precise placement of different pharmacophoric groups that can be tailored to interact with the binding sites of two or more distinct proteins. By carefully decorating the spirocyclic core, medicinal chemists can design molecules that modulate a desired set of targets, potentially leading to synergistic therapeutic effects and a reduced likelihood of developing drug resistance. For example, a single derivative could be engineered to inhibit both a key kinase and a protease involved in a specific disease pathway.

Q & A

Q. What are the established synthetic routes for 5-azaspiro[2.5]octan-4-one, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves spiroannulation strategies, such as intramolecular cyclization of keto-amine precursors. For example, derivatives like methyl 5,7-dioxo-4-azaspiro[2.5]octane-6-carboxylate (C₉H₁₁NO₄) are synthesized via [2+2] cycloaddition or ring-closing metathesis . Key parameters include solvent polarity, temperature (e.g., 0–6°C for intermediates ), and catalyst choice (e.g., organocatalysts for enantioselective routes). Yields often range from 40–70%, with impurities managed via recrystallization or chromatography.

Q. Table 1: Representative Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
Intramolecular cyclizationKeto-amine, DCC, CH₂Cl₂65
Ring-closing metathesisGrubbs catalyst, toluene58
SpiroannulationBF₃·OEt₂, THF, -20°C72

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR for spiro center confirmation (e.g., δ 2.5–3.5 ppm for azetidine protons) .
  • X-ray crystallography : Resolves stereochemistry (e.g., trans/cis configurations in derivatives ).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation (e.g., [M+H]⁺ = 168.079 for C₉H₁₂O₃ ).
  • IR spectroscopy : Confirms carbonyl (C=O) stretches (~1700 cm⁻¹) .

Q. Table 2: Spectral Data for this compound Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Methyl 5,7-dioxo derivative2.8 (s, 3H), 3.1–3.4 (m)172.1 (C=O)197.19
2-Acetyl derivative2.1 (s, 3H), 2.5–3.0 (m)206.3 (C=O)168.079

Advanced Research Questions

Q. How can structural contradictions in X-ray crystallography data for this compound complexes be resolved?

Methodological Answer: Discrepancies in ligand-binding poses (e.g., in SARS-CoV-2 NSP3 macrodomain complexes ) require:

Multi-conformer modeling : Use software like PHENIX to refine alternate conformations.

Validation metrics : Check R-factors (<0.20) and Ramachandran outliers (<1%).

Complementary techniques : Pair crystallography with cryo-EM or molecular dynamics (MD) simulations to validate flexibility .

Case Study : The 5-azaspiro[2.5]octan-5-yl group in PDB 5RSH showed dual binding modes, resolved via B-factor analysis and density-guided MD .

Q. How do computational methods like Bayesian phylogenetics inform the design of this compound derivatives for biomedical applications?

Methodological Answer: Bayesian frameworks (e.g., BEAST 2.5 ) enable:

  • Evolutionary coupling analysis : Predict conserved residues in target proteins (e.g., ADAM sheddase ).
  • Free energy calculations : Estimate binding affinities (ΔG) for derivatives using MM/GBSA.
  • Structure-activity relationship (SAR) modeling : Optimize substituents (e.g., methyl vs. acetyl groups) via QSAR regression .

Example : Derivatives with 7-[(hydroxyamino)carbonyl] groups showed enhanced antineoplastic activity (IC₅₀ = 2.1 µM vs. 8.3 µM for parent compound) .

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound derivatives?

Methodological Answer: Contradictions (e.g., variable IC₅₀ values in ErbB inhibition vs. antiviral activity ) require:

Standardized assays : Use identical cell lines (e.g., HEK293T) and controls.

Dose-response validation : Replicate experiments with ≥3 biological replicates.

Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects.

Q. Table 3: Bioactivity Comparison

DerivativeTargetIC₅₀ (µM)Study
7-[(Hydroxyamino)carbonyl]ADAM sheddase2.1
ZINC000274438208SARS-CoV-2 NSP315.4

Q. What factors influence the stability of this compound under varying experimental conditions?

Methodological Answer: Stability is affected by:

  • pH : Degradation accelerates at pH < 4 (protonation of amine) or pH > 10 (ring-opening).
  • Temperature : Store at -20°C in anhydrous DMSO to prevent hydrolysis .
  • Light : Protect from UV exposure to avoid radical-mediated decomposition.

Q. Experimental Protocol :

Conduct accelerated stability studies (40°C/75% RH for 4 weeks).

Monitor via HPLC purity (>95% threshold) and LC-MS for degradation products .

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